![molecular formula C15H18FN3O4S3 B2378284 5-Ethyl-N-(2-(6-Fluor-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophen-2-sulfonamid CAS No. 2034454-96-9](/img/structure/B2378284.png)
5-Ethyl-N-(2-(6-Fluor-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound that sits at the intersection of various fields of chemistry. Its structure, which integrates diverse functional groups, provides a foundation for intriguing chemical properties and reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound’s distinct structure makes it a versatile reagent in synthetic organic chemistry, facilitating the development of novel materials.
Biology: In biological research, the compound might be explored for its interactions with various biomolecules, aiding in the study of enzyme mechanisms or cellular pathways.
Medicine: Potentially, the compound could serve as a lead in drug discovery programs aimed at treating diseases where sulfonamides have shown efficacy, such as bacterial infections or certain cancers.
Industry: It has applications in the development of advanced materials, including dyes, pigments, and potentially conductive polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. Key steps often include:
Formation of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol intermediate.
Coupling this intermediate with an ethylated thiophene-2-sulfonamide via a nucleophilic substitution reaction.
Final product purification by recrystallization or chromatography.
Industrial Production Methods: Industrial-scale synthesis may leverage continuous flow chemistry to improve yield and reduce reaction times. This technique is valuable for scaling up the production while maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfonamide and thiophene groups can undergo oxidative processes under strong oxidizing agents.
Reduction: The nitro and sulfone functionalities are susceptible to reduction reactions, possibly using reducing agents like hydrazine or palladium on carbon.
Substitution: The compound can engage in electrophilic and nucleophilic substitutions, particularly at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products: The products of these reactions vary significantly but can include sulfoxides, sulfonic acids, and various substituted derivatives.
Wirkmechanismus
The compound operates by targeting specific molecular pathways. For example, the thiadiazole ring system can interact with enzymatic active sites, inhibiting their function. The sulfonamide group might also bind to receptors, modulating their activity. These interactions can disrupt normal biological processes, providing therapeutic effects in some cases.
Vergleich Mit ähnlichen Verbindungen
5-ethyl-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
Each of these related compounds offers slight variations in properties and reactivity due to changes in the functional groups attached.
There you go, an in-depth look into 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide. What caught your interest about this compound?
Eigenschaften
IUPAC Name |
5-ethyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S3/c1-3-12-5-7-15(24-12)25(20,21)17-8-9-19-14-10-11(16)4-6-13(14)18(2)26(19,22)23/h4-7,10,17H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVRAZWYBWPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
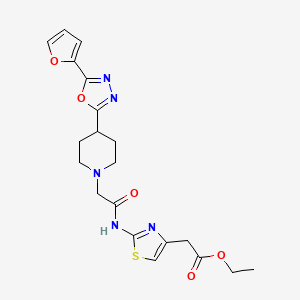
![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)


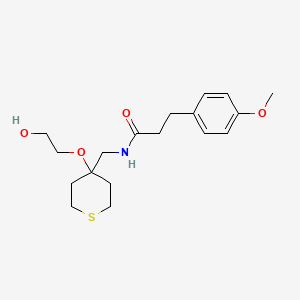
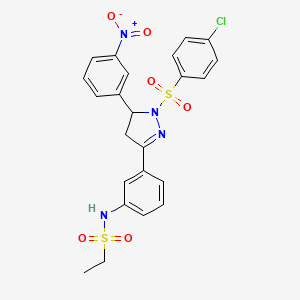
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)
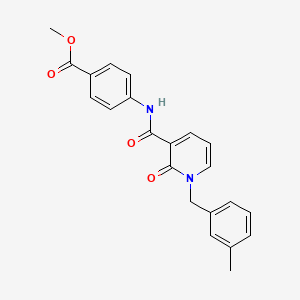

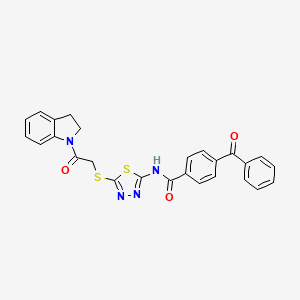

![N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2378222.png)
